molecular formula C15H15ClN2O2 B13515763 Ethyl 4-(benzylamino)-6-chloronicotinate

Ethyl 4-(benzylamino)-6-chloronicotinate

Cat. No.: B13515763
M. Wt: 290.74 g/mol
InChI Key: BKEQAWSKTPQSPN-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylamino group at the 4-position, a chlorine atom at the 6-position, and an ethyl ester group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination of the pyridine ring at the 6-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.

    Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorine atom and ester group may also contribute to the compound’s overall biological activity by affecting its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(benzylamino)-6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-(benzylamino)-6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 4-(benzylamino)-6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-15(19)12-10-18-14(16)8-13(12)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18)

InChI Key

BKEQAWSKTPQSPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl

Origin of Product

United States

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